DL-3-Amino-3-(2-naphthyl)propionic acid
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Overview
Description
DL-3-Amino-3-(2-naphthyl)propionic acid is an organic compound with the molecular formula C13H13NO2. It is a white crystalline solid known for its applications in organic synthesis, particularly in the creation of organic dyes, fluorescent compounds, and pharmaceutical intermediates . The compound is also referred to as 3-(2-naphthyl)-beta-alanine .
Scientific Research Applications
DL-3-Amino-3-(2-naphthyl)propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in fluorescence studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of organic dyes and fluorescent compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It’s known that this compound can be used for the synthesis of organic dyes, fluorescent compounds, and pharmaceutical intermediates .
Mode of Action
It’s known to participate in organic synthesis reactions, contributing to the formation of compounds with specific structures and properties .
Pharmacokinetics
It’s noted that this compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that it could have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-3-Amino-3-(2-naphthyl)propionic acid typically involves the reaction of 2-naphthylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-naphthylacetonitrile and ethyl chloroacetate
Catalysts: Strong bases like sodium ethoxide
Purification: Recrystallization from suitable solvents such as ethanol or methanol
Chemical Reactions Analysis
Types of Reactions: DL-3-Amino-3-(2-naphthyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: 3-Amino-3-(2-naphthyl)propanol.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
DL-3-Amino-3-(2-naphthyl)propionic acid can be compared with other similar compounds such as:
- 3-Amino-3-(2-nitrophenyl)propionic acid
- 3-Amino-3-(4-nitrophenyl)propionic acid
- 3-(1-Naphthyl)propionic acid
Uniqueness:
- Structural Features: The presence of the 2-naphthyl group distinguishes it from other amino acids.
- Reactivity: Its unique reactivity profile makes it suitable for specific synthetic applications.
- Applications: Its use in the synthesis of fluorescent compounds and pharmaceutical intermediates sets it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNXOXPNZWQRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441748 |
Source
|
Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-57-5 |
Source
|
Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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